molecular formula C15H13ClO3 B2562124 2-Benzyloxy-5-chlorophenyl acetic acid CAS No. 149428-98-8

2-Benzyloxy-5-chlorophenyl acetic acid

Cat. No.: B2562124
CAS No.: 149428-98-8
M. Wt: 276.72
InChI Key: XMJBFDFCLGBCPG-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-chlorophenyl acetic acid is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol . It is characterized by the presence of a benzyloxy group and a chlorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is typically found in a pale lemon-colored powder form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-chlorophenyl acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-5-chlorophenyl acetic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-chlorophenyl acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyloxy-5-chlorophenyl acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-chlorophenyl acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxyphenyl acetic acid
  • 2-Benzyloxy-4-chlorophenyl acetic acid
  • 2-Benzyloxy-3-chlorophenyl acetic acid

Uniqueness

2-Benzyloxy-5-chlorophenyl acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

2-(5-chloro-2-phenylmethoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-13-6-7-14(12(8-13)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJBFDFCLGBCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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